

Comparative Analysis of Ro 64-5229 IC50 Values Across Different Assay Systems

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Compound of Interest

Compound Name: *ro 64-5229*

Cat. No.: *B1680700*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of **Ro 64-5229**, a selective, non-competitive antagonist and inverse agonist of the metabotropic glutamate receptor 2 (mGluR2). The data presented here is compiled from various studies to aid in the evaluation and application of this compound in mGluR2 research.

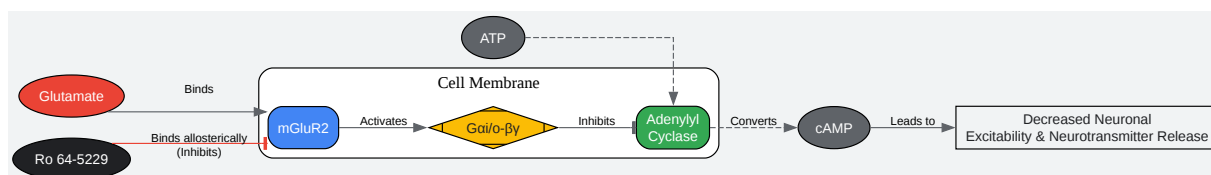
Quantitative Data Summary

The IC50 value of **Ro 64-5229** has been determined in several assay systems, reflecting its potency in inhibiting mGluR2 activity. The following table summarizes these findings for easy comparison.

IC50 Value	Assay System	Receptor Source	Notes
0.11 μ M	GTPy ³⁵ S binding assay	mGlu ₂ -containing membranes	Non-competitive antagonism.
109 nM (0.109 μ M)	Not specified	Rat or human cloned receptors	Benzodiazepinone derivative.[1]
533 nM (0.533 μ M)	[³⁵ S]GTPyS functional assay	Membrane expressing human recombinant mGluR2	L-glutamate was used as the agonist.[2][3]
110 nM (0.11 μ M)	Not specified	Rat mGluR2 transfected cell membranes	1S,3R-ACPD was used as the agonist. [2]
2.1 μ M	Inter-TMD FRET assay	HEK 293T cells expressing mGluR2	Measures conformational changes in the transmembrane domains.

Signaling Pathway of mGluR2 and Inhibition by Ro 64-5229

Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating neurotransmission. Upon activation by its endogenous agonist, glutamate, mGluR2 couples to Gai/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. **Ro 64-5229** acts as a non-competitive antagonist and inverse agonist by binding to an allosteric site within the transmembrane domain of the receptor, thereby preventing the conformational changes required for G-protein activation, even in the presence of glutamate.



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Caption: mGluR2 signaling cascade and its inhibition by **Ro 64-5229**.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are the protocols for the key assays used to determine the IC₅₀ of **Ro 64-5229**.

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. Antagonists inhibit this agonist-induced binding.

Methodology:

- **Membrane Preparation:** Membranes from cells recombinantly expressing human mGluR2 are prepared.
- **Reaction Mixture:** The assay is typically conducted in a buffer containing HEPES, MgCl₂, and NaCl.
- **Incubation:** Membranes are incubated with a fixed concentration of an agonist (e.g., L-glutamate) to stimulate the receptor, [³⁵S]GTPγS, and varying concentrations of **Ro 64-5229**.
- **Termination:** The reaction is stopped by rapid filtration through glass fiber filters.
- **Quantification:** The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified using liquid scintillation counting.

- Data Analysis: The IC50 value is calculated by fitting the data to a dose-response curve.

cAMP Assay

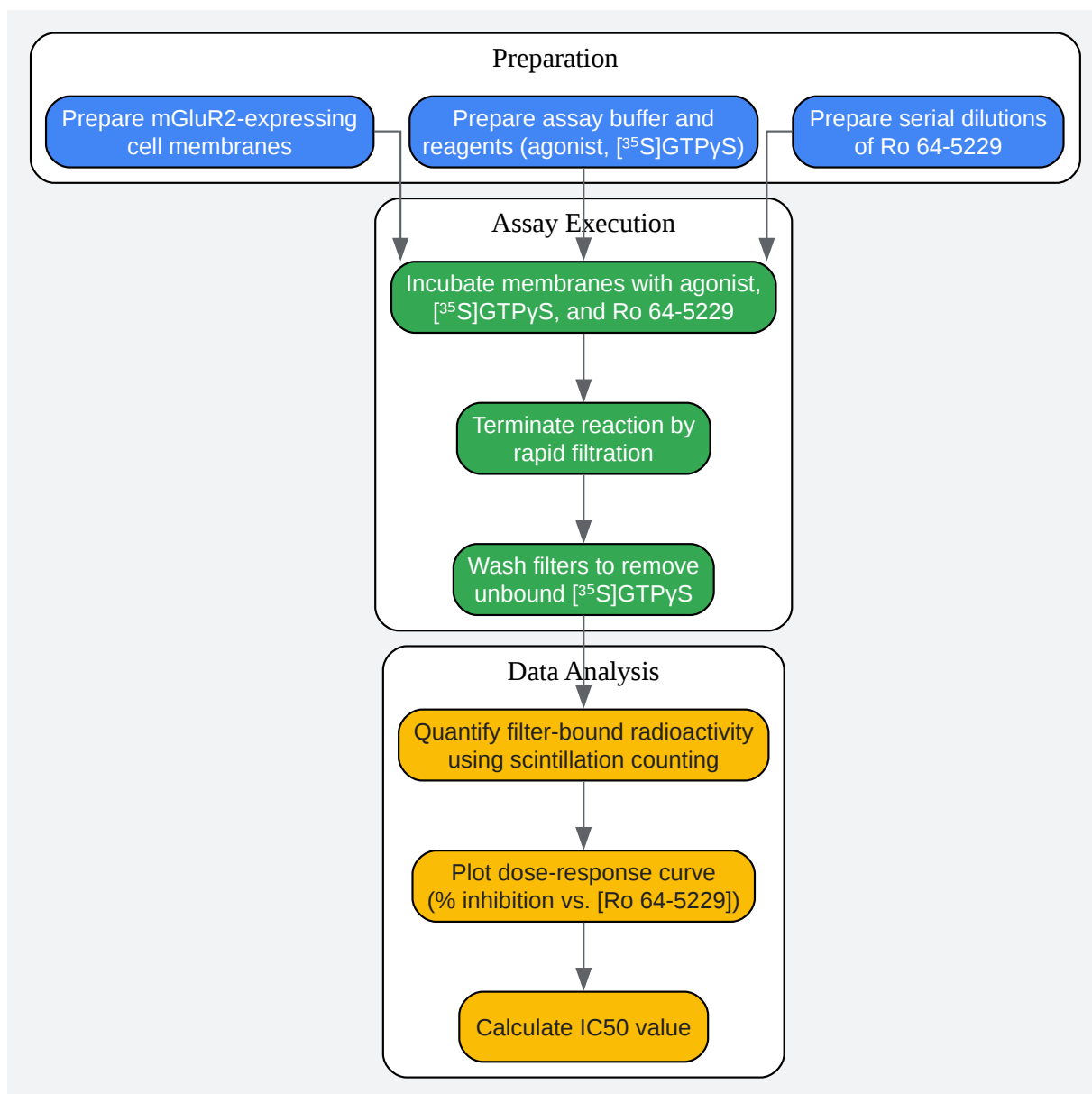
This assay quantifies the level of intracellular cAMP, a second messenger whose production is inhibited by the activation of Gai/o-coupled receptors like mGluR2.

Methodology:

- Cell Culture and Transfection: HEK-293 cells are transfected with a vector expressing mGluR2.
- Stimulation: The cells are treated with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
- Treatment: Cells are then co-treated with an mGluR2 agonist and varying concentrations of **Ro 64-5229**.
- Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., ELISA-based).
- Data Analysis: The reduction in cAMP levels in the presence of the agonist and the reversal of this effect by **Ro 64-5229** are used to determine the IC50 value.

Experimental Workflow: [³⁵S]GTPyS Binding Assay

The following diagram illustrates the typical workflow for determining the IC50 value of an antagonist using the [³⁵S]GTPyS binding assay.



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